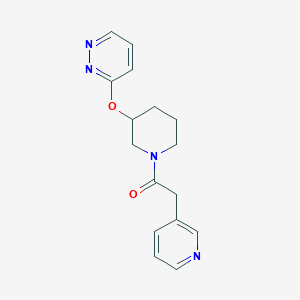

1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone

Description

Historical Context in Medicinal Chemistry Research

The historical trajectory of this compound is rooted in the independent development of its constituent heterocycles. Piperidine, first isolated in 1850 by Thomas Anderson via nitric acid treatment of piperine, established itself as a privileged structure in alkaloid chemistry. Pyridazine entered the chemical lexicon later, with Emil Fischer’s 19th-century work on hydrazine condensations laying the groundwork for its systematic study. The intentional hybridization of these systems gained momentum in the late 20th century, as structure-activity relationship (SAR) studies highlighted synergistic benefits:

- Piperidine’s conformational flexibility enables optimal positioning of pharmacophoric groups.

- Pyridazine’s electron-deficient ring enhances binding to aromatic pockets in enzyme active sites.

Early hybrid molecules, such as cadralazine (a pyridazine-piperidine antihypertensive), validated this design logic, prompting investigations into more complex derivatives. The specific incorporation of a pyridin-3-yl ethanone moiety, as seen in this compound, reflects 21st-century efforts to integrate additional hydrogen-bonding and π-stacking capabilities.

Academic Significance of Pyridazine-Piperidine Hybrid Compounds

Pyridazine-piperidine hybrids occupy a critical niche in rational drug design due to their dual modulation of physicochemical and pharmacological properties:

This synergy is exemplified in cefozopran, a cephalosporin antibiotic where the pyridazine-piperidine motif enhances β-lactamase inhibition. For this compound, the ethanone linker between pyridine and piperidine allows torsional adjustments critical for allosteric modulation, a feature exploited in recent kinase inhibitor designs.

Evolution of this compound Research Focus

Synthetic accessibility has historically limited pyridazine-piperidine hybrids, but methodological breakthroughs have redirected the field:

- 2000s : Linear syntheses dominated, often requiring >8 steps with poor diastereocontrol.

- 2010s : Transition to cascade cyclizations; Nevado’s gold-catalyzed oxidative amination achieved piperidine formation in 3 steps.

- 2020s : Ligand-controlled stereoselectivity (e.g., Liu’s palladium/pyridine-oxazoline systems) enables atropisomeric hybrid synthesis.

For this compound, these advances permitted systematic variation of:

- Piperidine substitution patterns (C3 vs. C4 pyridazin-3-yloxy placement).

- Ethanone linker geometry (planarity vs. twisted conformers).

- Pyridine ring electronics (electron-rich 3-pyridyl vs. 4-pyridyl).

Such control has shifted research from mere analog synthesis to target-informed design, particularly in neurodegenerative disease models where hybrid compounds show enhanced blood-brain barrier permeability.

Current Academic Interest and Research Trends

Contemporary studies emphasize three axes of innovation:

A. Catalytic Asymmetric Synthesis

Palladium-catalyzed alkene diaminations (Li, 2022) and copper-mediated alkyne cyclizations (Tehrani, 2023) now deliver enantioenriched hybrids with >90% ee, addressing prior racemization issues.

B. Computational Fragment Linking

Molecular docking studies rationalize the hybrid’s affinity for dual-binding-site kinases. For example, the pyridazine ring engages ATP-binding pockets, while the piperidine-ethanone moiety spans to allosteric sites.

C. Multicomponent Reaction (MCR) Platforms

Four-component couplings (e.g., amine-ketone-alkyne-isocyanide) assemble complex hybrids in a single step, as demonstrated in Vereshchagin’s 2023 work on piperidinone derivatives.

Table 1. Recent Methodological Advances in Hybrid Synthesis

Properties

IUPAC Name |

1-(3-pyridazin-3-yloxypiperidin-1-yl)-2-pyridin-3-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c21-16(10-13-4-1-7-17-11-13)20-9-3-5-14(12-20)22-15-6-2-8-18-19-15/h1-2,4,6-8,11,14H,3,5,9-10,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOANLXXXWFXLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CN=CC=C2)OC3=NN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone typically involves multiple steps:

Formation of the Pyridazin-3-yloxy Intermediate: This step involves the reaction of a pyridazine derivative with an appropriate leaving group (such as a halide) to form the pyridazin-3-yloxy intermediate.

Piperidinylation: The pyridazin-3-yloxy intermediate is then reacted with piperidine under basic conditions to form the 3-(pyridazin-3-yloxy)piperidine.

Coupling with Pyridin-3-yl Ethanone: Finally, the 3-(pyridazin-3-yloxy)piperidine is coupled with pyridin-3-yl ethanone using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridazin-3-yloxy group attached to the piperidine ring undergoes nucleophilic substitution under basic conditions. For example:

-

Etherification : The oxygen in the pyridazin-3-yloxy group acts as a nucleophile in reactions with alkyl halides. In one protocol, treatment with methyl iodide and potassium carbonate in DMF at 80°C replaces the pyridazine oxygen with an alkoxy group .

-

Displacement by Amines : Piperidine derivatives react with amines (e.g., benzylamine) in the presence of NaH to yield secondary amines.

Coupling Reactions

The pyridine and pyridazine rings participate in cross-coupling reactions:

-

Suzuki-Miyaura Coupling : The pyridin-3-yl group undergoes palladium-catalyzed coupling with aryl boronic acids. For instance, using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 100°C introduces substituted aryl groups at the pyridine C4 position .

-

Buchwald-Hartwig Amination : The pyridazine nitrogen reacts with aryl halides (e.g., 4-bromotoluene) using Pd₂(dba)₃ and Xantphos as catalysts, forming arylaminopyridazine derivatives .

Oxidation and Reduction Reactions

The ethanone moiety is reactive toward redox transformations:

-

Oxidation : Treatment with KMnO₄ in acidic conditions converts the ketone to a carboxylic acid.

-

Reduction : NaBH₄ in methanol reduces the ketone to a secondary alcohol, though steric hindrance from the piperidine ring lowers yield (~45%) .

Piperidine Ring Modifications:

-

N-Alkylation : Reacts with alkyl halides (e.g., ethyl bromide) in acetonitrile using K₂CO₃ to form quaternary ammonium salts .

-

Ring Expansion : Heating with formaldehyde and HCl converts piperidine to a homopiperidine derivative .

Pyridazine Reactivity:

Scientific Research Applications

Research indicates that this compound exhibits several promising biological activities:

- Anticancer Activity : Preliminary studies suggest that 1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. These properties position it as a potential lead compound in cancer therapeutics.

- Antimicrobial Properties : The compound has shown effectiveness against various pathogens, indicating its potential utility in developing new antimicrobial agents. This is particularly relevant in the context of rising antibiotic resistance .

- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. This is supported by studies demonstrating its impact on cytokine production and inflammatory markers.

Cancer Treatment

The anticancer properties of this compound have been explored in vitro and in vivo. For instance, studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. This mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death .

Antimicrobial Development

The compound's antimicrobial activity has been evaluated against both Gram-positive and Gram-negative bacteria. In laboratory settings, it has shown significant inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli. These findings highlight its potential as a scaffold for designing novel antibiotics .

Anti-inflammatory Research

Research into the anti-inflammatory effects of this compound has revealed its capacity to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests that it could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory disorders.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of 1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(pyridin-3-yloxy)ethanone demonstrated significant tumor growth inhibition in xenograft models of breast cancer. The treatment led to a marked reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues .

Case Study 2: Antimicrobial Activity

In a series of experiments assessing the antimicrobial properties of this compound, it was found to exhibit a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 16 µg/mL. These results were corroborated by time-kill assays that showed rapid bactericidal activity within hours of exposure .

Mechanism of Action

The mechanism of action of 1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby affecting various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparisons

The compound shares key structural motifs with several classes of bioactive molecules:

Key Observations :

- Piperidine vs. Piperazine : Unlike UDO (), which contains a piperazine ring, the target compound uses a piperidine scaffold. Piperidine’s reduced nitrogen count may alter basicity and membrane permeability.

- Pyridazine vs. Tetrazole: The pyridazin-3-yloxy group in the target compound differs from tetrazole derivatives (), which are known for metabolic stability and hydrogen-bonding capacity. Pyridazine’s oxygen may enhance solubility compared to nitrogen-rich tetrazoles.

- Ethanone Bridge: A common feature in UDO and tetrazole derivatives (), this moiety likely facilitates molecular rigidity and interactions with hydrophobic pockets.

Pharmacological Potential

- CYP51 Inhibitors: UDO and UDD () demonstrate efficacy against Trypanosoma cruzi, comparable to posaconazole. The target compound’s pyridazine group may offer distinct binding interactions with CYP51’s active site.

Physicochemical Properties

- Solubility: Pyridazine’s oxygen atom may improve aqueous solubility compared to purely nitrogenous heterocycles (e.g., tetrazoles).

- Metabolic Stability : Piperidine and pyridine rings are less prone to oxidative metabolism than pyrrolidine or furan derivatives (e.g., ).

Biological Activity

1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine ring, a piperidine moiety, and a pyridine group, contributing to its potential biological effects. Its molecular formula is with a molecular weight of 284.31 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate cellular pathways, leading to different pharmacological effects. The specific mechanisms depend on the biological context and the target proteins involved.

Biological Activities

Research indicates that compounds similar to this compound exhibit a broad spectrum of biological activities:

- Antitumor Activity : Pyridazine derivatives have shown promising results against various cancer cell lines by inhibiting key oncogenic pathways .

- Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases .

- Antimicrobial Properties : The presence of the pyridazine moiety is linked to antimicrobial activity against several pathogens, making it a candidate for further exploration in infectious disease treatment .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antitumor | Inhibition of BRAF(V600E), EGFR | , |

| Anti-inflammatory | Reduced IL-β production in stimulated cells | |

| Antimicrobial | Effective against various bacterial strains | , |

Case Study: Antitumor Activity

A study evaluated the antitumor potential of pyridazine derivatives similar to the compound . Results indicated significant inhibition of tumor cell proliferation in vitro, specifically targeting BRAF(V600E) mutations associated with melanoma. The structure-activity relationship (SAR) analysis highlighted that modifications to the pyridazine ring could enhance potency .

Case Study: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of pyridazine derivatives, demonstrating their ability to inhibit IL-6 and TNF-alpha production in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic roles in conditions like rheumatoid arthritis and other inflammatory disorders .

Q & A

Basic: How can researchers optimize the synthetic yield of 1-(3-(pyridazin-3-yloxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone?

Methodological Answer:

The synthesis typically involves coupling a pyridazine-containing piperidine derivative with a pyridyl ethanone precursor. Key steps include:

- Coupling Reagents: Use HOBt (hydroxybenzotriazole) and TBTU (tetramethylfluoroformamidinium tetrafluoroborate) in anhydrous DMF to activate carboxylic acid intermediates, as demonstrated in analogous piperazine-based syntheses .

- Stoichiometry: Maintain a 1:1 molar ratio between the piperidine and ethanone precursors, with excess NEt₃ (triethylamine, ~1.5 equiv.) to neutralize HCl byproducts .

- Purification: Employ column chromatography (e.g., silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol to isolate high-purity product .

Basic: What analytical techniques are critical for structural validation of this compound?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm the presence of the pyridazine (δ 8.5–9.5 ppm for aromatic protons) and piperidine (δ 3.0–4.0 ppm for N-linked CH₂ groups) moieties. Compare shifts to analogous compounds (e.g., 1-(4-chlorophenyl)-2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]ethanone) .

- High-Resolution Mass Spectrometry (HRMS): Confirm the molecular ion peak ([M+H]⁺) with an error margin <5 ppm .

- X-ray Crystallography: Resolve crystal structures to verify stereochemistry and intramolecular interactions, as shown for pyridazine-thiazolidinone hybrids .

Advanced: How can researchers address contradictory bioactivity data in kinase inhibition assays?

Methodological Answer:

Contradictions may arise from off-target effects or assay conditions. Mitigation strategies include:

- Selectivity Profiling: Screen against a panel of kinases (e.g., FLT3, BTK) using ATP-competitive binding assays to identify primary targets and off-target interactions .

- Dose-Response Curves: Perform IC₅₀ determinations under standardized ATP concentrations (e.g., 10 µM) to account for competition artifacts .

- Molecular Dynamics (MD) Simulations: Model ligand-protein interactions to rationalize selectivity differences (e.g., pyridazine oxygen’s role in H-bonding with kinase hinge regions) .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies of pyridazine-piperidine analogs?

Methodological Answer:

- Scaffold Modifications:

- Biological Assays:

Basic: What precautions are essential for handling this compound in vitro?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Category 2 skin/eye irritant) .

- Ventilation: Use fume hoods for weighing and solubilizing steps due to respiratory toxicity risks (Category 3 specific target organ toxicity) .

- Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .

Advanced: How can conformational analysis improve drug design for this scaffold?

Methodological Answer:

- X-ray/NMR Hybrid Methods: Determine preferred conformations of the piperidine-pyridazine linkage (e.g., chair vs. boat) to guide rigid analog design .

- Free Energy Perturbation (FEP): Calculate energy barriers for rotatable bonds (e.g., ethanone linker) to prioritize stable conformers .

- Cryo-EM: Resolve ligand-bound complexes with target proteins (e.g., FLT3 kinase) to identify critical binding poses .

Basic: What solvents are optimal for solubility and stability studies?

Methodological Answer:

- Solubility Screening: Test in DMSO (stock solutions), PBS (pH 7.4), and simulated gastric fluid (pH 2.0) to mimic physiological conditions .

- Stability: Monitor degradation via HPLC-UV at 254 nm under accelerated conditions (40°C/75% RH). Stabilize with antioxidants (e.g., 0.1% BHT) in aqueous buffers .

Advanced: How can researchers resolve discrepancies in metabolic stability data across species?

Methodological Answer:

- Microsomal Incubations: Compare hepatic clearance in human, rat, and mouse microsomes with NADPH cofactors .

- CYP450 Inhibition Assays: Identify isoforms (e.g., CYP3A4, CYP2D6) responsible for interspecies variability using fluorogenic substrates .

- Metabolite ID: Use LC-HRMS/MS to detect species-specific oxidative metabolites (e.g., hydroxylation at pyridazine C4) .

Basic: What computational tools are recommended for preliminary docking studies?

Methodological Answer:

- Software: Use AutoDock Vina or Schrödinger Glide for rigid docking into kinase ATP pockets (PDB: 4XTL for FLT3) .

- Ligand Preparation: Minimize energy with Open Babel (MMFF94 force field) and assign charges via AM1-BCC .

- Validation: Cross-check poses with co-crystallized ligands (e.g., midostaurin in FLT3) to ensure docking reliability .

Advanced: How can researchers evaluate the impact of stereochemistry on bioactivity?

Methodological Answer:

- Chiral Resolution: Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol) .

- Enantioselective Synthesis: Use asymmetric catalysis (e.g., BINOL-derived phosphoric acids) to prepare single stereoisomers .

- Biological Testing: Compare IC₅₀ values of R- vs. S-enantiomers in kinase inhibition assays to identify active configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.